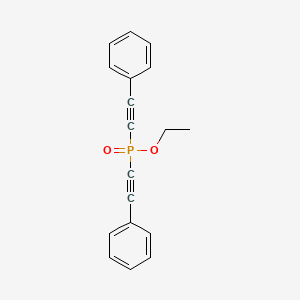

Ethyl bis(phenylethynyl)phosphinate

Description

Significance of Organophosphorus Chemistry in Modern Synthesis and Materials Science

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a mature and dynamic field with profound impacts across science and technology. Current time information in Morgan County, US.acs.org These compounds are integral to numerous applications, serving as flame retardants, metal extractants, ligands for catalysis, agrochemicals, and pharmaceuticals. Current time information in Morgan County, US.wikipedia.org The versatility of phosphorus, which can exist in various oxidation states and coordination environments, allows for the creation of a vast array of molecules with tailored properties. wikipedia.org In organic synthesis, phosphorus-based reagents like those used in the Wittig and Horner-Wadsworth-Emmons reactions are fundamental tools for carbon-carbon bond formation. chem-station.com Furthermore, the incorporation of phosphorus into polymers and materials can impart desirable characteristics such as thermal stability and fire resistance. tandfonline.com

Role of Alkynyl Moieties in Conjugated Systems and Functional Materials

Alkynyl moieties, characterized by the carbon-carbon triple bond, are critical building blocks for conjugated systems and functional materials. acs.org The linear geometry and π-orbitals of the alkyne group facilitate the construction of rigid, extended π-conjugated structures, which are essential for efficient charge transport and light emission. acs.orgorganic-chemistry.org This has led to their widespread use in the synthesis of organic light-emitting diodes (OLEDs), molecular wires, and nonlinear optical materials. wikipedia.org The reaction of terminal alkynes is a powerful method for constructing complex molecular architectures, including conjugated polymers and large aromatic systems through processes like coupling and cyclotrimerization. acs.org The phenylethynyl group, in particular, is a common component in fluorescent dyes and chemiluminescent agents, such as 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), valued for its high quantum efficiency. wikipedia.org

Overview of Phosphinate Compounds in Contemporary Chemical Research

Phosphinates are a class of organophosphorus compounds featuring a phosphorus atom double-bonded to one oxygen atom, single-bonded to another oxygen atom in an ester group, and single-bonded to two carbon atoms [R₂P(=O)(OR')]. wikipedia.orgnih.gov They serve as important intermediates in the synthesis of more complex organophosphorus molecules and have found applications as flame retardants, ligands in catalysis, and extractants for metal ions. Current time information in Morgan County, US.tandfonline.com In medicinal chemistry, the phosphinate group is recognized as a bioisostere of phosphates and carboxylates, allowing for the design of enzyme inhibitors and other bioactive molecules. nih.gov The synthesis of phosphinates can be achieved through various methods, most notably the Michaelis-Arbuzov reaction, where a phosphonite ester reacts with an alkyl halide to form the P-C bond of the phosphinate. wikipedia.org

Contextualization of Ethyl bis(phenylethynyl)phosphinate within Phosphorus and Carbon-Rich Chemistry

This compound, with the chemical formula C₁₈H₁₅O₂P, integrates the key features of the aforementioned fields. guidechem.com It possesses a pentavalent phosphinate center, providing a stable tetrahedral geometry, and two phenylethynyl substituents, which introduce rigidity and extended π-conjugation. This unique combination positions the molecule as a phosphorus- and carbon-rich compound with potential for interesting material properties. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure is analogous to other ethynyl-substituted phosphonates and phosphinates that are explored for their optical and electronic properties. researchgate.net The synthesis of such a molecule would likely involve the formation of two phosphorus-carbon bonds with sp-hybridized carbon atoms, a challenging but valuable transformation in organophosphorus chemistry.

Chemical Profile and Synthetic Pathways

Detailed experimental data for this compound is sparse in the literature. However, its fundamental properties can be tabulated, and its synthesis can be postulated based on established reactions in organophosphorus chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Systematic Name | Phosphinic acid, bis(phenylethynyl)-, ethyl ester |

| CAS Number | 25411-71-6 |

| Molecular Formula | C₁₈H₁₅O₂P |

| Molecular Weight | 294.29 g/mol |

Synthetic Approaches

The creation of the P-C(sp) bond in alkynylphosphonates and related compounds is a significant area of research. Several methods used for analogous compounds could be adapted for the synthesis of this compound.

One potential route is a variation of the Michaelis-Arbuzov reaction. wikipedia.org This would theoretically involve the reaction of a suitable trivalent phosphorus precursor, ethyl phenylphosphinite, with a phenylethynyl halide. However, the classical Arbuzov reaction is known to be less efficient with alkenyl or alkynyl halides compared to alkyl halides. jk-sci.com

More contemporary methods for forming such bonds often rely on metal catalysis. Palladium- and copper-catalyzed cross-coupling reactions are prevalent in the synthesis of alkynylphosphonates. acs.orgnih.gov For instance, a plausible route could involve the reaction of ethyl dichlorophosphite (B8498940) with two equivalents of phenylacetylene (B144264) under catalytic conditions, or the coupling of a phosphinite with a phenylethynyl derivative. These methods offer milder conditions and greater functional group tolerance. acs.org

Structure

3D Structure

Properties

CAS No. |

25411-71-6 |

|---|---|

Molecular Formula |

C18H15O2P |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

2-[ethoxy(2-phenylethynyl)phosphoryl]ethynylbenzene |

InChI |

InChI=1S/C18H15O2P/c1-2-20-21(19,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,2H2,1H3 |

InChI Key |

GEERCFCVZLZTDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

The application of quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become a standard procedure for the a priori prediction of spectroscopic data. These methods allow for the calculation of various molecular properties that directly correlate with experimentally observable spectra.

The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly for ¹H, ¹³C, and ³¹P nuclei, is a cornerstone of structural elucidation. Quantum chemical calculations, most notably using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can provide theoretical chemical shifts. researchgate.netresearchgate.net The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.govruc.dk For organophosphorus compounds, specific computational protocols have been developed to achieve better agreement with experimental data, sometimes employing scaling methods to correct for systematic errors. nih.gov

For Ethyl bis(phenylethynyl)phosphinate, one would expect distinct signals in the ¹H and ¹³C NMR spectra corresponding to the ethyl group and the two phenylethynyl moieties. The ³¹P NMR chemical shift is particularly characteristic of the chemical environment around the phosphorus atom. Theoretical calculations would aim to predict these shifts with a high degree of accuracy, aiding in the assignment of experimental spectra.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ³¹P | Data not available in search results |

| ¹³C (C≡C) | Data not available in search results |

| ¹³C (Phenyl) | Data not available in search results |

| ¹³C (Ethyl) | Data not available in search results |

| ¹H (Phenyl) | Data not available in search results |

| ¹H (Ethyl) | Data not available in search results |

| Note: Specific predicted values for this compound were not found in the provided search results. The table structure is representative of how such data would be presented. |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in both IR and Raman spectra. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-dependent inaccuracies.

For this compound, key vibrational modes would include the C≡C triple bond stretching of the phenylethynyl groups, the P=O stretching frequency, and various C-H and C-C vibrations of the phenyl and ethyl groups. Theoretical predictions would be invaluable in assigning the often complex experimental vibrational spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡C | Stretching | Data not available in search results |

| P=O | Stretching | Data not available in search results |

| P-O-C | Stretching | Data not available in search results |

| C-H (Aromatic) | Stretching | Data not available in search results |

| C-H (Aliphatic) | Stretching | Data not available in search results |

| Note: Specific predicted frequencies for this compound were not found in the provided search results. The table structure is representative of how such data would be presented. |

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. chemrxiv.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated phenylethynyl systems. The phosphorus center and the ethyl group would likely have a lesser, but still noticeable, electronic influence. TD-DFT calculations would help in understanding the nature of these electronic transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | Data not available in search results | Data not available in search results |

| n → π | Data not available in search results | Data not available in search results |

| Note: Specific predicted UV-Vis data for this compound were not found in the provided search results. The table structure is representative of how such data would be presented. |

Reactivity and Mechanistic Investigations of Chemical Transformations

Reactivity of the Phosphinate Moiety

The core of the molecule's phosphorus-centered reactivity is the phosphinate group (R-P(=O)(OR')-R). This functional group features a tetracoordinate, pentavalent phosphorus atom that is electrophilic, and a nucleophilic phosphoryl oxygen, creating a site for diverse chemical transformations.

Ligand exchange at the phosphorus center of phosphinates involves the substitution of the alkoxy group (in this case, the ethoxy group) with another nucleophile. These reactions are fundamental to modifying the properties of the phosphinate. The exchange typically proceeds through a nucleophilic substitution mechanism at the phosphorus atom.

The process can be influenced by the nature of the incoming nucleophile and the reaction conditions. For instance, the exchange of an ethoxy group for a different alkoxy or an amino group can be achieved. While specific studies on ethyl bis(phenylethynyl)phosphinate are not extensively detailed in the literature, the principles are analogous to other phosphinate esters. The reaction generally involves the attack of a nucleophile on the electrophilic phosphorus atom, leading to a pentacoordinate intermediate or transition state, followed by the departure of the ethoxide leaving group. The reversibility of such exchanges can be controlled by reaction conditions, such as the removal of a volatile alcohol. nih.gov

The phosphinate center is ambiphilic, meaning it can react with both nucleophiles and electrophiles.

Nucleophilic Transformations: The phosphorus atom in this compound is electron-deficient due to the electron-withdrawing effects of the phosphoryl oxygen and the electronegative oxygen of the ethoxy group. This makes it a prime target for nucleophilic attack. thieme-connect.de A classic example is hydrolysis, which can be catalyzed by either acid or base, cleaving the P-O-Et bond to yield bis(phenylethynyl)phosphinic acid.

Mechanistic studies on the hydrolysis of similar phosphinate esters have identified two major pathways, depending on the reaction conditions and the structure of the ester. nih.gov

| Mechanism | Description | Key Feature |

|---|---|---|

| AAc2 | Bimolecular acyl-like acid-catalyzed hydrolysis. Involves a nucleophilic attack of water on the phosphorus atom. | P-O bond cleavage. |

| AAl2 | Bimolecular alkyl-like acid-catalyzed hydrolysis. Involves a nucleophilic attack of water on the ethyl group's carbon atom. | C-O bond cleavage. |

The predominant pathway for most acyclic phosphinate esters under many conditions is the AAc2 mechanism. nih.gov Other strong nucleophiles, such as organometallic reagents, can also attack the phosphorus center, potentially leading to the displacement of the ethoxy group.

Electrophilic Transformations: The phosphoryl oxygen (P=O) possesses lone pairs of electrons and is a nucleophilic center. It can react with various electrophiles, such as protons (in acidic media), Lewis acids, or alkylating agents. Protonation of the phosphoryl oxygen increases the electrophilicity of the phosphorus atom, facilitating nucleophilic attack. Coordination with Lewis acids can similarly activate the phosphinate group for subsequent reactions. While the oxygen atom of an alcohol is nucleophilic and prone to attack by electrophiles, the phosphoryl oxygen in a phosphinate exhibits similar, albeit moderated, reactivity. libretexts.org

Reactions Involving the Phenylethynyl Moieties

The two phenylethynyl groups are rich in π-electrons and serve as the primary sites for carbon-carbon bond-forming reactions and functional group transformations.

The term "alkynylation" in the context of this compound can refer to the methods of its synthesis or its use as a building block. The Sonogashira coupling is a powerful and widely used method for forming C(sp²)-C(sp) bonds and is a key reaction for synthesizing the phenylethynyl moiety itself. organic-chemistry.orgwikipedia.org In a retrosynthetic sense, this compound could be assembled from a dihalophosphinate and phenylacetylene (B144264) under palladium-copper catalysis.

Conversely, if a related phosphinate structure contained a terminal alkyne, it would be an excellent substrate for Sonogashira coupling with various aryl or vinyl halides, allowing for the extension of the conjugated system. researchgate.net This highlights the versatility of the alkynyl group in further molecular construction.

The carbon-carbon triple bonds of the phenylethynyl groups are excellent dienophiles and dipolarophiles, readily participating in various cycloaddition reactions to form new cyclic structures. These reactions are of significant synthetic utility for constructing complex molecules. libretexts.orglibretexts.org

The reactivity in these pericyclic reactions is governed by frontier molecular orbital (FMO) theory, involving the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com

| Reaction Type | Reactant Partner | Product | Description |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Conjugated diene | Substituted cyclohexadiene | The alkyne acts as a dienophile, reacting with a diene to form a six-membered ring. libretexts.org |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., azide, nitrile oxide) | Five-membered heterocycle (e.g., triazole, isoxazole) | A highly efficient method, often utilized in "click chemistry," for the synthesis of five-membered heterocyclic rings. |

| [2+2] Cycloaddition | Alkene | Substituted cyclobutene | This reaction is typically photochemically induced, reacting an alkyne with an alkene to form a four-membered ring. libretexts.org |

The two phenyl rings can be functionalized through electrophilic aromatic substitution (EAS). The reactivity of the rings and the position of substitution (ortho, meta, or para) are controlled by the electronic nature of the substituent already present—in this case, the ethynylphosphinate group. researchgate.net

| Reaction | Typical Reagents | Electrophile (E+) | Product |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ (Nitronium ion) | m-Nitrophenyl derivative |

| Halogenation | Br2, FeBr3 | Br+ | m-Bromophenyl derivative |

| Sulfonation | Fuming H2SO4 | SO3 | m-Benzenesulfonic acid derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ (Carbocation) | Generally does not occur due to strong deactivation of the ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ (Acylium ion) | Generally does not occur due to strong deactivation of the ring. |

Mechanistic Pathways of Key Reactions

The reactivity of this compound is dominated by the phosphorus center and the two electron-rich carbon-carbon triple bonds. Understanding the mechanistic pathways of its formation and subsequent transformations is crucial for its application in synthesis.

The synthesis of this compound and related alkynylphosphinates can be achieved through several methodologies, with the radical addition of a P-H compound to an alkyne being a prominent route. The synthesis generally proceeds via a two-step addition of a phosphinate precursor, such as ethyl phosphinate, to phenylacetylene.

A common and atom-economical method is the hydrophosphinylation of alkynes. organic-chemistry.org The mechanism for the synthesis of this compound from ethyl phosphinate and two equivalents of phenylacetylene under radical conditions can be detailed as follows:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, upon heating or UV irradiation. This generates initiator radicals (R•). These radicals then abstract a hydrogen atom from the ethyl phosphinate, which is the most labile, to form a P-centered phosphinoyl radical.

Reaction:EtO-P(O)H₂ + R• → EtO-P(O)H• + RH

Propagation (First Addition): The newly formed P-centered radical adds to the carbon-carbon triple bond of a phenylacetylene molecule. This addition typically occurs in an anti-Markovnikov fashion, with the phosphorus atom adding to the terminal carbon. This step creates a transient vinyl radical intermediate.

Reaction 1:EtO-P(O)H• + Ph-C≡CH → Ph-C•=CH-P(O)H(OEt)

This vinyl radical then abstracts a hydrogen atom from another molecule of ethyl phosphinate, regenerating the P-centered radical and forming the mono-addition product, ethyl (E)-(2-phenylethenyl)phosphinate.

Reaction 2:Ph-C•=CH-P(O)H(OEt) + EtO-P(O)H₂ → Ph-CH=CH-P(O)H(OEt) + EtO-P(O)H•

Propagation (Second Addition): The P-H bond of the intermediate ethyl (phenylethenyl)phosphinate can undergo a similar activation process. A radical initiator abstracts the hydrogen from the phosphorus atom, forming a new P-centered radical.

Reaction 3:Ph-CH=CH-P(O)H(OEt) + R• → Ph-CH=CH-P(O)•(OEt) + RH

This radical then adds to a second molecule of phenylacetylene. However, a more direct pathway involves the reaction of the initial P-centered radical with the second alkyne. A more plausible route for the formation of the bis(alkynyl) structure involves a different starting material or reaction, such as the reaction of dichlorophenylphosphine (B166023) with phenylacetylene followed by esterification, as direct double addition of a P-H to two alkynes to form a P(C≡CPh)₂ structure is not straightforward.

A more direct synthesis likely involves the coupling of ethyl phosphinate with a phenylethynyl halide or a similar activated species, potentially under metal catalysis, analogous to the Hirao reaction. organic-chemistry.orgscispace.com In such a mechanism, a palladium or copper catalyst would facilitate the cross-coupling between the P-H bond and the carbon-halogen bond of the phenylethynyl halide through an oxidative addition-reductive elimination cycle.

The specific intermediates and transition states in the synthesis of this compound depend on the chosen synthetic route. Spectroscopic identification of these transient species is challenging, but their structures can be inferred from established reaction mechanisms.

In the context of the radical addition pathway , the key intermediates are:

Phosphinoyl Radical: The P-centered radical, (EtO)(H)P(O)•, is the primary chain-carrying species. Its formation is the result of hydrogen abstraction from the ethyl phosphinate precursor by an initiator radical.

Vinyl Radical: The addition of the phosphinoyl radical to the phenylacetylene triple bond results in a vinyl radical intermediate, (EtO)(H)P(O)-CH=C•(Ph). The stability and geometry of this intermediate influence the stereochemistry of the resulting C=C double bond in subsequent derivatization.

For metal-catalyzed cross-coupling reactions , the mechanistic cycle involves organometallic intermediates:

Oxidative Addition Complex: A Pd(0) or Cu(I) catalyst undergoes oxidative addition with a phenylethynyl halide (Ph-C≡C-X) to form a metal-alkynyl complex, such as (L)n-M(X)-C≡C-Ph.

Phosphinate Complex: The ethyl phosphinate coordinates to the metal center.

Reductive Elimination Transition State: The final P-C bond is formed in the reductive elimination step, which proceeds through a transition state where both the phosphinoyl and phenylethynyl groups are coordinated to the metal center, leading to the product and regeneration of the active catalyst.

The table below summarizes the proposed key intermediates for different synthetic pathways.

| Synthetic Pathway | Key Intermediates | Description |

| Radical Addition | Phosphinoyl Radical ((EtO)(H)P(O)•) | A P-centered radical that adds to the alkyne. organic-chemistry.org |

| Vinyl Radical ((EtO)(H)P(O)-CH=C•(Ph)) | Formed after the addition of the phosphinoyl radical to phenylacetylene. nih.gov | |

| Metal-Catalyzed Coupling | Metal-Alkynyl Complex | Formed by oxidative addition of a phenylethynyl halide to a metal center (e.g., Pd, Cu). scispace.com |

| Metal-Phosphinate Complex | Involves coordination of the phosphinate to the metal center prior to coupling. |

While this compound itself is achiral, the synthesis and subsequent reactions of related compounds can be highly stereoselective, and the principles can be applied here. The choice of catalyst and reaction conditions plays a pivotal role in controlling the outcome of P-C bond-forming reactions.

For reactions involving the creation of new stereocenters, such as the addition to the alkyne moieties, stereoselectivity is a key consideration. In the radical addition of a P-H bond to an alkyne, the reaction typically proceeds via a stereospecific anti-addition mechanism. This is because the bulky phosphinoyl group adds to one face of the alkyne, and the subsequent hydrogen atom transfer to the vinyl radical intermediate occurs from the opposite face, leading predominantly to the (E)-isomer of the resulting vinylphosphinate.

In metal-catalyzed reactions, the stereochemical outcome is dictated by the geometry of the catalytic intermediates.

Palladium Catalysis: Reactions like the Hirao cross-coupling generally proceed with retention of configuration at the phosphorus center. organic-chemistry.org The use of chiral ligands on the palladium catalyst can induce enantioselectivity in reactions that create a P-stereogenic center.

Copper Catalysis: Copper-catalyzed P-arylation or P-vinylation reactions are also common. scispace.com The nature of the copper source (e.g., CuI, Cu₂O) and any added ligands can influence reaction efficiency and, in some cases, stereoselectivity. For instance, the use of chiral ligands can enable asymmetric hydrophosphonylation of unsaturated systems. organic-chemistry.org

The following table outlines the influence of different catalytic systems on phosphinate synthesis.

| Catalyst/Initiator | Reaction Type | Role in Selectivity |

| AIBN / Peroxides | Radical Addition | Initiates radical chain reaction; leads to anti-addition products (E-stereoisomers for vinylphosphinates). organic-chemistry.org |

| Pd Complexes (e.g., Pd(PPh₃)₄) | Cross-Coupling (Hirao-type) | Catalyzes P-C bond formation; stereochemistry can be controlled by ligands. beilstein-journals.org |

| Cu Salts (e.g., CuI, Cu₂O) | Cross-Coupling | Cost-effective alternative to palladium; can promote P-C bond formation under mild conditions. scispace.com |

| Rhodium/Iridium Complexes | C-H Activation/Addition | Can catalyze the direct addition of P-H bonds across alkynes, sometimes with high regioselectivity. nih.gov |

Derivatization and Transformation into Advanced Phosphorus-Containing Scaffolds

This compound is a valuable building block for the synthesis of more complex and functionalized phosphorus-containing molecules due to its multiple reactive sites: the phosphinate group and the two phenylethynyl moieties.

The alkyne units are particularly useful for constructing larger, conjugated systems. A prominent example of this reactivity is seen in the analogous compound, dimethylbis(phenylethynyl)silane, which reacts with platinum(0) complexes to form diplatinum scaffolds. rsc.org In these structures, the bis(phenylethynyl) ligand bridges two metal centers, with one alkynyl group σ-bonded to one platinum atom and η²-coordinated to the second. It is highly probable that this compound would undergo similar reactions, acting as a phosphorus-centered π-ligand to create unique organometallic polymers or macrocycles with interesting photophysical properties. rsc.org

The phosphinate core can also be transformed. For example, it can be hydrolyzed under acidic or basic conditions to yield the corresponding bis(phenylethynyl)phosphinic acid. nih.gov This acid can serve as a ligand itself or be converted into other derivatives. Furthermore, the P=O bond can be reduced to generate a tertiary phosphine (B1218219), a fundamental ligand in catalysis.

Other potential transformations of the alkyne groups include:

Cycloaddition Reactions: The carbon-carbon triple bonds can participate in [3+2] or [4+2] cycloaddition reactions to form various phosphorus-containing heterocycles.

Click Chemistry: The terminal alkyne analogue could be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach the phosphorus core to biomolecules or polymers.

Sonogashira Coupling: Further extension of the π-conjugated system can be achieved by palladium-catalyzed Sonogashira coupling of the terminal alkyne analogue with aryl halides.

These derivatization reactions are summarized in the table below.

| Reaction Type | Reagents | Resulting Scaffold | Reference/Analogy |

| Metal Complexation | Platinum(0) complexes (e.g., [Pt(C₂H₄)₂(PR₃)]) | Organometallic macrocycles or polymers | rsc.org |

| Hydrolysis | HCl or NaOH, then H₃O⁺ | Bis(phenylethynyl)phosphinic acid | nih.gov |

| Reduction of Phosphinate | Silanes (e.g., PhSiH₃) | Tertiary phosphine oxide, then tertiary phosphine | General reaction |

| Cycloaddition | Azides, dienes | Phosphorus-containing heterocycles (e.g., triazoles, pyridines) | beilstein-journals.org |

| Hydration/Addition | H₂O, H⁺ or other E-H reagents | β-Ketophosphinates or vinylphosphinates | General alkyne chemistry |

Advanced Spectroscopic and Physico Chemical Probes in Research

Photoelectron Spectroscopy for Electronic Structure Elucidation

No published studies utilizing photoelectron spectroscopy (PES) to determine the electronic structure of Ethyl bis(phenylethynyl)phosphinate were found. This technique would be invaluable in experimentally determining the ionization energies of the molecule, providing insight into the energies of its molecular orbitals. Such data would be crucial for understanding its electronic properties, including its potential as a semiconductor or in optoelectronic applications.

Time-Resolved Spectroscopy for Excited State Dynamics

Detailed investigations into the excited state dynamics of this compound using time-resolved spectroscopic techniques have not been reported.

Ultrafast Transient Absorption Spectroscopy

There are no available data from ultrafast transient absorption spectroscopy studies on this compound. This powerful technique could reveal the lifetimes and spectral signatures of transient species formed upon photoexcitation, such as excited singlet and triplet states, and any potential photoisomers or radical ions.

Photoluminescence Decay Dynamics

Information regarding the photoluminescence decay dynamics of this compound is absent from the scientific literature. Analysis of its fluorescence and phosphorescence decay would provide critical information on the rates of radiative and non-radiative processes, quantum yields, and the lifetimes of its emissive excited states.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

There is no information available on the synthesis or analysis of chiral derivatives of this compound using circular dichroism (CD) spectroscopy. Should such derivatives be synthesized, CD spectroscopy would be essential for characterizing their chiroptical properties, determining their absolute configuration, and studying their conformational behavior in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Pathways

No studies employing electron paramagnetic resonance (EPR) spectroscopy to investigate radical pathways involving this compound have been found. EPR spectroscopy would be the definitive method for detecting and characterizing any paramagnetic species, such as radical cations or anions, that might be formed through redox reactions or photochemical processes.

Applications and Functional Materials Science

Applications in Polymer Chemistry and Polymeric Materials

The incorporation of phosphorus-containing moieties into polymers is a well-established strategy to enhance material properties, particularly flame retardancy and thermal stability. Ethyl bis(phenylethynyl)phosphinate serves as a valuable building block in this context.

Phosphorus-containing functionalities can be integrated into polymeric structures through two primary methods: the chemical modification of pre-existing polymers or the polymerization and copolymerization of phosphorus-containing monomers. rsc.org Compounds like this compound can be designed as monomers and subsequently polymerized, leading to their incorporation as either pendant side groups or as an integral part of the main polymer backbone. rsc.orgnih.gov

The phenylethynyl groups within the molecule are particularly significant. These groups can serve as latent reactive sites that, upon thermal curing, undergo complex reactions such as cross-linking, chain extension, and cyclization without releasing volatile byproducts. researchgate.net This process can significantly enhance the thermal stability, solvent resistance, and mechanical modulus of the final cured resin. researchgate.net The strategy of using phenylethynyl end-caps has been successfully commercialized in high-performance polyimide systems to improve processability and performance. researchgate.net

Table 1: General Strategies for Incorporating Phosphorus Functionality into Polymers

| Method | Description | Example Monomer Classes |

|---|---|---|

| Copolymerization | A phosphorus-containing monomer is polymerized with one or more other vinyl monomers to create a copolymer with tailored properties. rsc.org | Methacrylates, methacrylamides, vinyl phosphonic acid, styrenic monomers. rsc.org |

| Post-Polymerization Modification | An existing polymer is chemically modified to add phosphorus-containing groups. This process is also known as phosphorylation. rsc.org | Functionalization of polymers with hydroxyl groups using phosphorus-containing reactants. nih.gov |

| Reactive End-Capping | Low molecular weight oligomers are terminated with reactive groups, like phenylethynyl moieties, which crosslink upon heating. researchgate.net | Phenylethynyl-terminated polyimides (PETIs). researchgate.net |

This table provides an interactive overview of common methods for creating phosphorus-containing polymers.

The synthesis of copolymers represents a versatile approach to creating materials that synergistically combine the properties of different monomers. By copolymerizing a monomeric version of this compound with other monomers, it is possible to produce a wide array of functional polymers. rsc.orgresearchgate.net The choice of comonomer allows for the fine-tuning of properties such as glass transition temperature, solubility, and mechanical strength. rsc.org

For instance, research has demonstrated the electrochemical copolymerization of aniline (B41778) with aminophenylphosphonic acid monomers to create phosphorus-containing polyanilines. researchgate.net This method allows for the synthesis of electroactive polymers with significant phosphorus content in a controlled manner. researchgate.net Similarly, phosphorus-containing methacrylates and vinyl phosphonic acid derivatives are frequently used in radical copolymerization to develop new materials. rsc.org

Phosphorus-based compounds are widely recognized as effective flame retardants, offering an alternative to halogenated systems. google.com Phosphinates, including structures related to this compound, can impart flame retardancy through mechanisms that operate in both the gas phase and the condensed phase. researchgate.net

In the gas phase, phosphorus-containing radicals are released during combustion and can interrupt the exothermic radical chain reactions in the flame, leading to flame inhibition. In the condensed phase, these compounds promote the formation of a stable char layer on the material's surface. This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatiles. researchgate.net Research on aluminum phosphinate (AlPi-Et) in polybutylene terephthalate (B1205515) (PBT) shows it acts mainly through flame inhibition at lower concentrations, with significant condensed-phase activity only at higher loadings. researchgate.net

Table 2: Research Findings on Phosphorus-Based Flame Retardants

| Flame Retardant Type | Polymer Matrix | Key Finding | Mechanism of Action | Citation |

|---|---|---|---|---|

| Aluminum Ethylphosphinate (AlPi-Et) | Polybutylene Terephthalate (PBT) | Similar reduction in fire load and flame spread compared to other phosphorus retardants at the same phosphorus content. | Primarily gas-phase flame inhibition; condensed-phase activity at higher loadings. | researchgate.net |

| Aryl Phosphinate Epoxy Ether | Epoxy Resins | Shown to be an effective flame retardant and thermal stabilizer. | Leads to excellent thermal properties and high char yield. | researchgate.net |

This interactive table summarizes key research findings on the flame-retardant properties of various phosphinate compounds in different polymers.

Contributions to Optoelectronic Materials

The bis(phenylethynyl) structural motif is a well-known chromophore responsible for strong light absorption and emission properties. This has led to its investigation in various optoelectronic applications.

The core structure associated with the strong luminescence in this class of molecules is 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA). wikipedia.org BPEA is an aromatic hydrocarbon that exhibits intense fluorescence with high quantum efficiency. wikipedia.org It is famously used as the green light-emitting fluorophore in commercial lightsticks. wikipedia.org Derivatives of BPEA, such as 2-ethyl-9,10-bis(phenylethynyl)anthracene (B1584722) (EBPEA), are also used as green fluorescent agents. keyingchemical.com

Furthermore, nanoparticles of BPEA have been developed and shown to produce strong and stable electrogenerated chemiluminescence (ECL). researchgate.net This property makes them highly sensitive emitters for the detection of analytes like tri(n-propyl)amine and creatinine, demonstrating their potential in advanced sensory devices. researchgate.net

Table 3: Emission Properties of BPEA and Its Derivatives

| Compound | Substituted Group(s) | Emission Color | Application Note | Citation |

|---|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | None | Green | Standard fluorophore in lightsticks. | wikipedia.org |

| 1-Chloro-9,10-bis(phenylethynyl)anthracene | 1-Chloro | Yellow-Green | Used in 30-minute high-intensity Cyalume sticks. | wikipedia.org |

| 2-Chloro-9,10-bis(phenylethynyl)anthracene | 2-Chloro | Green | Used in 12-hour low-intensity Cyalume sticks. | wikipedia.org |

This interactive table details the fluorescent properties of 9,10-bis(phenylethynyl)anthracene (BPEA) and some of its common derivatives.

Photon upconversion via triplet-triplet annihilation (TTA-UC) is a process that converts lower-energy photons into higher-energy ones, with potential applications in solar energy, bio-imaging, and photocatalysis. cam.ac.uku-tokyo.ac.jp The process typically involves two molecules: a "sensitizer" that absorbs the low-energy light and a "annihilator" (or emitter) that receives the energy and emits higher-energy light. u-tokyo.ac.jpnih.gov

The 9,10-bis(phenylethynyl)anthracene (BPEA) framework is one of the most widely studied and effective annihilators for TTA-UC. cam.ac.ukresearchgate.net In a typical TTA-UC system, a sensitizer (B1316253) absorbs light and transfers its triplet energy to two annihilator molecules. These two excited triplet annihilator molecules then collide (annihilate), promoting one to a higher-energy singlet state, which then relaxes by emitting an upconverted photon. u-tokyo.ac.jp While BPEA itself can have limitations, chemically modified versions and advanced systems have achieved high upconversion quantum yields. cam.ac.ukresearchgate.net For instance, one study reported an upconversion quantum yield of 27% for a system using a TIPS-Ac annihilator, which is structurally related to BPEA. cam.ac.uk

Table 4: Performance of TTA-UC Systems with Anthracene-Based Annihilators

| Annihilator | Sensitizer | Excitation (nm) | Emission Peak (nm) | Upconversion Quantum Yield (UCQY) | Citation |

|---|---|---|---|---|---|

| TIPS-Ac | PdTPBP | 635 | Blue Emission | 27 ± 0.5% | cam.ac.uk |

| TBP | PdTPBP | 635 | - | 17.9% | cam.ac.uk |

| BPEA | PdTPBP | 635 | - | 2.0% | cam.ac.uk |

This interactive table presents data on the performance of various Triplet-Triplet Annihilation Photon Upconversion (TTA-UC) systems that utilize annihilators based on the anthracene (B1667546) scaffold.

Dopants in Organic Light-Emitting Diodes (OLEDs)

While specific data on this compound as an OLED dopant is not extensively detailed in the reviewed literature, the role of organophosphorus compounds, including phosphinates, is crucial in the design of emissive materials. In OLEDs, a host material is doped with a small amount of a guest material (the dopant), which determines the color and efficiency of the light emission. The dopant's function is to trap charge carriers (electrons and holes) to form excitons, which then decay radiatively to produce light.

The design of efficient dopant materials often involves creating a bipolar molecular structure to balance the injection and transport of holes and electrons. mdpi.com This balance is critical for confining exciton (B1674681) recombination within the emissive layer (EML), leading to stable and efficient emission. mdpi.com For instance, introducing electron-donating units like carbazole (B46965) to an electron-transporting core can achieve this balance. mdpi.com The performance of a doped device is highly dependent on the photophysical properties of the dopant, such as its photoluminescence quantum yield (PLQY) and oscillator strength. mdpi.com High values in these properties contribute to higher luminous efficiency in the final OLED device. mdpi.com

The table below illustrates the performance of OLED devices using different dopant materials, highlighting key efficiency metrics.

| Device Parameter | TDBA-Bz Dopant | TDBA-Cz Dopant |

| Turn-on Voltage (V) | 6.79 | 6.82 |

| Voltage at 10 mA/cm² (V) | 9.48 | 7.75 |

| Max. Current Efficiency (cd/A) | 2.26 | 7.25 |

| Max. External Quantum Efficiency (%) | 1.98 | 6.45 |

| Data derived from studies on novel dopant materials for solution-processed OLEDs. mdpi.com |

Self-Assembly Behavior for Controlled Molecular Organization

The controlled organization of molecules into well-defined supramolecular structures is fundamental for creating materials with tailored properties. The self-assembly of molecules containing the bis(phenylethynyl) motif, such as 9,10-bis(phenylethynyl)anthracenes (BPEAs), provides insight into the potential behavior of this compound. nih.gov

Studies on BPEA derivatives show that their self-assembly is driven by a combination of non-covalent interactions, primarily π-π stacking and hydrogen bonding. nih.gov The phenylethynyl groups facilitate face-to-face π-stacking, leading to the formation of H-type aggregates. nih.gov When functional groups capable of hydrogen bonding, such as amides, are incorporated into the molecular structure, the self-assembly process becomes significantly more ordered and robust. nih.gov The interplay between π-stacking and hydrogen bonding can drive the formation of one-dimensional (1D) stacks and increase the binding constant for association by several orders of magnitude. nih.gov This cooperative effect, where multiple non-covalent interactions reinforce each other, is crucial for creating stable, ordered assemblies in solution. researchgate.net The ability to control this bottom-up self-assembly is vital for applications that require specific molecular packing within the active layer of a material. nih.gov

Role in Catalysis

Phosphorus compounds are central to modern catalysis, acting as versatile ligands that can tune the properties of transition metal catalysts. Phosphinates, including derivatives of this compound, contribute to this field through their unique electronic and steric profiles.

Design and Synthesis as Ligands for Transition Metal Catalysis

Phosphine (B1218219) and phosphinate ligands are soft σ-donors that form stable complexes with a wide range of transition metals, including palladium, platinum, rhodium, and copper. mdpi.com The electronic properties and steric bulk of these ligands are critical factors that control the reactivity and selectivity of the metal center. Electron-rich phosphines, for example, enhance the rate of oxidative addition, a key step in many catalytic cycles like cross-coupling reactions.

The synthesis of phosphorus ligands often involves hydrophosphination reactions, where a P-H bond is added across an unsaturated bond, providing a direct route to tertiary phosphines. mdpi.com The coordination chemistry of such ligands has been explored with various metals, leading to complexes with unique geometries. mdpi.com For example, bis(phosphino)amine ligands react with palladium(II) and platinum(II) precursors to form both mononuclear and binuclear complexes, demonstrating the versatility of their coordinating behavior. niscpr.res.in The phenylethynyl group, in particular, can engage in complex bonding modes; it can act as a simple σ-donor or as a bridging ligand that also coordinates to a second metal center through its π-system. rsc.org

Asymmetric Catalysis Involving Chiral Phosphinate Derivatives

The synthesis of enantiomerically pure compounds is a major goal in chemistry, and asymmetric catalysis is a powerful tool to achieve this. Chiral phosphinate derivatives play a significant role as ligands in this area. mdpi.compharm.or.jp Enantiopure phosphinates can be synthesized through methods like nucleophilic displacement on chiral oxazaphospholidines. pharm.or.jp

In asymmetric catalysis, a chiral ligand coordinates to a metal center, creating a chiral environment. mdpi.com This chiral information is then transferred to the substrate during the reaction, resulting in the preferential formation of one enantiomer of the product. mdpi.comresearchgate.net Chiral phosphine ligands have been successfully used in a variety of asymmetric transformations, including hydrogenations, allylations, and conjugate additions, often achieving high levels of enantioselectivity. While less common than phosphines, chiral phosphinates and related P-chiral compounds are valuable because the phosphorus atom itself can be the stereogenic center, influencing the catalytic outcome directly. pharm.or.jpacs.org

Heterogeneous Catalysis with Supported Phosphinate Materials

While homogeneous catalysts offer high activity and selectivity, their separation from the product mixture can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, resolves this issue. Phosphinate and other phosphorus-based ligands can be immobilized on solid supports to create stable and reusable heterogeneous catalysts. nih.govresearchgate.net

Porous organic polymers (POPs) are an effective support material for creating phosphorus-containing heterogeneous catalysts. researchgate.net These materials combine the electronic benefits of phosphine or phosphinate ligands with the stability and reusability of a solid support. researchgate.net For instance, rhodium supported on a polymer functionalized with phosphine ligands has shown high activity and regioselectivity in hydroformylation reactions and can be recycled multiple times without losing performance. nih.gov Another approach involves the surface functionalization of metal oxides with phosphonate (B1237965) groups, which form strong covalent bonds with the surface. rsc.org This method creates highly stable films and allows for the precise modification of a material's surface properties. rsc.org Such supported systems are crucial for developing sustainable and industrially viable chemical processes. fau.eu

Bioorganic and Medicinal Chemistry Applications (as molecular scaffolds)

In medicinal chemistry, the concept of a molecular scaffold—a core structure upon which a drug molecule is built—is central to drug discovery. The 2-phenethylamine framework is a well-known privileged scaffold found in many bioactive compounds. beilstein-journals.org Organophosphorus compounds, including phosphinates and phosphonates, serve as valuable bioisosteres for carboxylates and other functional groups, offering unique structural and electronic properties. mdpi.comresearchgate.net

C-chiral phosphonates, which contain an asymmetric carbon atom in a side chain, are of particular interest due to their diverse biological activities, including antibiotic and herbicidal properties. mdpi.comresearchgate.net The biological activity of these molecules often depends on the specific stereochemistry of the chiral center. researchgate.net The phosphinate group can be incorporated into larger molecular designs to act as a key recognition element or to modulate pharmacokinetic properties. By serving as a rigid and synthetically versatile core, the bis(phenylethynyl)phosphinate structure could potentially be used as a scaffold to orient appended functional groups in a precise three-dimensional arrangement, enabling targeted interactions with biological macromolecules.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Ethyl bis(phenylethynyl)phosphinate and its derivatives will likely be guided by the principles of green chemistry, aiming for efficiency, atom economy, and the use of environmentally benign reagents and conditions. Current synthetic strategies for related alkynylphosphonates often rely on multi-step procedures or harsh reagents. nih.govacs.orgrsc.orgmdpi.comresearchgate.net Future research should therefore focus on the development of more direct and sustainable routes.

One promising avenue is the exploration of mechanochemical methods, which have been shown to facilitate P-C bond formation from condensed phosphates and acetylides, bypassing hazardous intermediates like white phosphorus. nih.gov Investigating the mechanochemical phosphorylation of phenylacetylene (B144264) derivatives with appropriate ethyl phosphinate precursors could lead to a solvent-free and energy-efficient synthesis.

Another area ripe for exploration is the use of earth-abundant metal catalysts or even metal-free catalytic systems for the hydrophosphinylation of ethynylarenes. rsc.orgmdpi.com Developing catalytic systems that can directly couple phenylacetylene with a suitable phosphorus-containing starting material in a single step would represent a significant advancement. Furthermore, the use of bio-based catalysts or "ecocatalysts" derived from metal-hyperaccumulating plants presents an innovative and sustainable approach that has shown promise in the synthesis of related α-hydroxyphosphonates. mdpi.com

| Potential Sustainable Synthetic Approach | Key Advantages | Relevant Research Area |

| Mechanochemical Synthesis | Solvent-free, energy-efficient, avoids hazardous reagents. nih.gov | Green Chemistry, Solid-State Chemistry |

| Earth-Abundant Metal Catalysis | Cost-effective, reduced toxicity compared to precious metals. | Catalysis, Organometallic Chemistry |

| Metal-Free Catalysis | Avoids metal contamination, environmentally friendly. | Organic Synthesis, Catalysis |

| Biocatalysis/Ecocatalysis | Renewable catalyst source, mild reaction conditions. mdpi.com | Green Chemistry, Biotechnology |

Exploration of Advanced Catalytic Applications

The unique electronic and steric properties of this compound suggest its potential as a ligand or catalyst in a variety of organic transformations. The phosphorus atom can act as a Lewis base, while the phenylethynyl groups can participate in π-stacking interactions or coordinate to metal centers.

A key area of future research will be the application of this compound and its derivatives as ligands in transition metal catalysis. P-stereogenic phosphines, for instance, have proven to be highly effective in asymmetric catalysis. acs.orgyoutube.com The synthesis of chiral analogues of this compound could lead to novel catalysts for enantioselective reactions, such as hydrogenation, cross-coupling, and hydroformylation. nih.gov The rigid backbone provided by the phenylethynyl units could impart specific stereochemical control.

Furthermore, the field of organocatalysis, which utilizes small organic molecules to catalyze reactions, offers exciting possibilities. youtube.com The phosphorus center in this compound could potentially act as a nucleophilic or electrophilic catalyst in various transformations. Investigating its catalytic activity in reactions such as the Morita-Baylis-Hillman reaction, aldol (B89426) reactions, or conjugate additions would be a worthwhile pursuit.

Rational Design for Enhanced Optoelectronic Properties

The presence of two phenylethynyl groups in this compound makes it a promising candidate for applications in optoelectronics. The extended π-conjugation in these moieties is known to give rise to interesting photophysical properties, including fluorescence and, potentially, phosphorescence. nih.govresearchgate.netrsc.orgiaea.orgresearchgate.net

Future research should focus on the systematic investigation of the photophysical properties of this compound. This includes determining its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. nih.govresearchgate.net By modifying the substituents on the phenyl rings of the phenylethynyl groups with electron-donating or electron-withdrawing groups, it should be possible to tune the electronic and optical properties of the molecule. This rational design approach could lead to the development of novel materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): The compound could serve as an emissive material or a host in the emissive layer of an OLED.

Organic Photovoltaics (OPVs): Its electron-accepting or -donating properties could be harnessed in the active layer of an organic solar cell.

Fluorescent Sensors: The sensitivity of its fluorescence to the local environment could be exploited for the detection of analytes.

The synthesis and characterization of polymers and oligomers incorporating the this compound motif would also be a significant step towards creating processable and robust optoelectronic materials.

Integration into Supramolecular Assemblies and Nanomaterials

The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of modern materials science. The phosphinate group in this compound is known to coordinate with metal ions, while the aromatic phenylethynyl groups can participate in π-π stacking interactions. nih.gov This dual functionality makes it an excellent building block for the construction of supramolecular assemblies and nanomaterials.

Future research should explore the coordination chemistry of this compound with various metal centers to create one-, two-, or three-dimensional coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or luminescence.

Furthermore, the self-assembly of this compound and its derivatives in solution and on surfaces should be investigated. By carefully designing the molecular structure, it may be possible to create well-ordered nanostructures such as nanofibers, vesicles, or organogels. These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and molecular electronics.

Computational Predictions for New Phosphinate Derivatives and Reactivities

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. nih.govmdpi.comnih.govmdpi.comresearchgate.netnih.gov In the context of this compound, computational studies can provide valuable insights and guide experimental efforts.

Future research should employ DFT calculations to:

Predict the geometric and electronic structure of this compound and its derivatives.

Model its reactivity in potential catalytic cycles, providing insights into reaction mechanisms and identifying key intermediates. nih.gov

Calculate its photophysical properties , such as absorption and emission wavelengths, to aid in the design of new optoelectronic materials.

Simulate its interactions with other molecules and surfaces to understand its self-assembly behavior. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new phosphinate-based materials with tailored properties and functionalities. DFT-guided discovery has already proven successful in identifying novel electrophiles for bioconjugation, highlighting the power of this approach. nih.gov

The following table summarizes the key computational parameters and their relevance to the future study of this compound:

| Computational Method | Predicted Properties | Relevance to Research Area |

| Density Functional Theory (DFT) | Geometric structure, electronic properties, reaction energies. nih.govmdpi.com | Synthesis, Catalysis, Optoelectronics, Supramolecular Chemistry |

| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and emission spectra. | Optoelectronics |

| Molecular Dynamics (MD) | Self-assembly behavior, conformational analysis. mdpi.com | Supramolecular Chemistry, Nanomaterials |

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing Ethyl bis(phenylethynyl)phosphinate, and how can purity be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A critical step involves purification using column chromatography with ethyl acetate and hexane mixtures (e.g., 1:3 ratio) to isolate the product efficiently . For purity optimization, gas chromatography (GC) is recommended to verify >95% purity, as demonstrated for structurally similar phosphinate esters .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming structural integrity. Mass spectrometry (MS) provides molecular weight validation. Thin-layer chromatography (TLC) with ethyl acetate:n-hexane (1:1) can monitor reaction progress, while melting point analysis helps assess crystallinity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Use amber glass vials to minimize light exposure, as phenylethynyl groups may degrade under UV light .

Advanced Research Questions

Q. What strategies resolve contradictions in thermal stability data for bis(phenylethynyl)phosphinate derivatives?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (e.g., nitrogen vs. air) can clarify decomposition pathways. Comparative studies with ortho-bis(phenylethynyl) aromatics (e.g., Compound 127) reveal that steric effects and conjugation influence thermal stability . For reproducibility, ensure heating rates ≤10°C/min and replicate experiments across multiple batches.

Q. How can asymmetric synthesis be applied to this compound for chiral derivative development?

- Methodological Answer : Enzymatic or fungal-catalyzed resolutions, such as those used for ethyl 1-hydroxybenzyl(phenyl)phosphinate, can induce chirality. Optimize reaction conditions (pH, temperature, solvent polarity) to enhance enantiomeric excess (ee). Chiral HPLC or circular dichroism (CD) validates stereochemical outcomes .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Focus on frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Validate predictions experimentally using Suzuki-Miyaura coupling with aryl halides and Pd catalysts .

Key Considerations for Experimental Design

- Contradiction Management : Cross-validate spectroscopic and chromatographic data with orthogonal methods (e.g., IR + MS) to address anomalies in functional group identification .

- Environmental Safety : While direct toxicity data for this compound is limited, follow protocols for structurally related organophosphorus compounds, including fume hood use and waste neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.